molecular formula C58H63Cl3N6O10S2 B1150274 IHR-Cy3

IHR-Cy3

Cat. No.: B1150274
M. Wt: 1174.64
Attention: For research use only. Not for human or veterinary use.
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Description

Potent fluorescent Smo antagonist (IC50 = 100 nM). 

Properties

Molecular Formula

C58H63Cl3N6O10S2

Molecular Weight

1174.64

IUPAC Name

(2E)-2-[(E)-3-[1-[6-[[7-[4-chloro-3-[[4-[(2,5-dichlorobenzoyl)amino]phenyl]carbamoyl]anilino]-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C58H63Cl3N6O10S2/c1-6-66-49-29-25-41(78(72,73)74)35-45(49)57(2,3)51(66)15-14-16-52-58(4,5)46-36-42(79(75,76)77)26-30-50(46)67(52)32-13-9-11-17-53(68)62-31-12-8-7-10-18-54(69)63-40-24-28-48(61)44(34-40)56(71)65-39-22-20-38(21-23-39)64-55(70)43-33-37(59)19-27-47(43)60/h14-16,19-30,33-36H,6-13,17-18,31-32H2,1-5H3,(H5-,62,63,64,65,68,69,70,71,72,73,74,75,76,77)

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCCCCC(=O)NC5=CC(=C(C=C5)Cl)C(=O)NC6=CC=C(C=C6)NC(=O)C7=C(C=CC(=C7)Cl)Cl)(C)C

Synonyms

(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt

Origin of Product

United States

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